Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a fluorine atom. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate typically involves a multi-step process. One common method is the modified Meerwein arylation reaction. This process begins with the reaction between 2-fluoro-4-nitroaniline and methyl 2-furoate. The reaction conditions often include the use of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Ester Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent due to its ability to interfere with iron homeostasis in Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in bacterial iron acquisition.
Mechanism of Action
The mechanism of action of methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound inhibits the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are molecules that bacteria use to acquire iron from their environment. By inhibiting MbtI, the compound disrupts iron acquisition, thereby impairing bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in structure but with different substitution patterns on the phenyl ring.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both a nitro group and a fluorine atom on the phenyl ring, along with the furan ring, makes it distinct from other similar compounds and contributes to its potential as a versatile research tool.
Properties
IUPAC Name |
methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO6/c1-19-13(16)12-5-3-9(21-12)7-20-11-4-2-8(14)6-10(11)15(17)18/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORWUDYMEXDISF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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